

Application Notes and Protocols for C108297 in Obesity and Metabolic Syndrome Research

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Compound of Interest

Compound Name: C108297

Cat. No.: B15612248

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These application notes provide a comprehensive overview of the use of **C108297**, a selective glucocorticoid receptor (GR) modulator, in preclinical studies of obesity and metabolic syndrome. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Obesity and the associated metabolic syndrome are characterized by a state of chronic low-grade inflammation and dysregulated energy metabolism. Glucocorticoids, acting through the glucocorticoid receptor (GR), are critically involved in these processes. While GR antagonism can reduce diet-induced obesity, GR agonism has anti-inflammatory effects. **C108297** is a selective GR modulator designed to harness the beneficial effects of both antagonism and agonism, offering a promising therapeutic strategy for metabolic disorders.^[1] Preclinical studies have demonstrated that **C108297** can attenuate diet-induced obesity and inflammation by modulating food intake, increasing lipolysis and fatty acid oxidation, and reducing inflammatory responses in adipose tissue.^[1]

Data Presentation

The following tables summarize the key quantitative data from a preclinical study evaluating the effects of **C108297** in a diet-induced obesity mouse model.

Table 1: Effects of **C108297** on Body Weight, Fat Mass, and Food Intake in Diet-Induced Obese Mice^[1]

Parameter	Vehicle	C108297 (30 mg/kg/day)	Mifepristone (30 mg/kg/day)
Body Weight Gain (g)	12.5 ± 0.8	7.5 ± 0.7	8.9 ± 0.9
Fat Mass (g)	10.1 ± 0.7	6.2 ± 0.6	7.1 ± 0.8
Food Intake (g/day)	3.1 ± 0.1	2.6 ± 0.1	2.8 ± 0.1
Fructose Intake (mL/day)	10.2 ± 0.8	6.8 ± 0.7	8.5 ± 0.9

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effects of **C108297** on Plasma Metabolic Parameters[1]

Parameter	Vehicle	C108297 (30 mg/kg/day)
Free Fatty Acids (mmol/L)	0.8 ± 0.1	1.2 ± 0.1*
Triglycerides (mmol/L)	0.6 ± 0.1	0.5 ± 0.1
Total Cholesterol (mmol/L)	4.5 ± 0.3	4.2 ± 0.2

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 3: Effects of **C108297** on Gene Expression in White Adipose Tissue (WAT) and Brown Adipose Tissue (BAT)[1]

Gene	Tissue	Vehicle (Fold Change)	C108297 (Fold Change)
TNF-α	WAT	1.0 ± 0.2	0.4 ± 0.1
MCP-1	WAT	1.0 ± 0.3	0.5 ± 0.1
F4/80	WAT	1.0 ± 0.2	0.6 ± 0.1*
UCP1	BAT	1.0 ± 0.3	1.8 ± 0.4
PGC1α	BAT	1.0 ± 0.2	1.5 ± 0.3

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, as utilized in the preclinical evaluation of **C108297**.[\[1\]](#)

Materials:

- Male C57BL/6J mice (10 weeks old)
- High-Fat Diet (HFD; 60% kcal from fat)
- Standard chow diet
- Drinking water supplemented with 11% sucrose (optional, for a high-fat, high-sugar model)[\[2\]](#)
- **C108297**
- Vehicle (e.g., 10% DMSO in 0.5% carboxymethyl cellulose)[\[2\]](#)
- Oral gavage needles
- Animal scale

Procedure:

- Acclimatize 10-week-old male C57BL/6J mice to the housing facility for at least one week with ad libitum access to standard chow and water.
- Randomly assign mice to experimental groups (e.g., Vehicle, **C108297**).
- Switch the diet of the experimental groups to a high-fat diet (60% kcal from fat). A control group maintained on a standard chow diet can be included for comparison. For a more robust model of metabolic syndrome, supplement the drinking water with 11% sucrose.[\[2\]](#)

- Administer **C108297** (e.g., 30 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).[\[1\]](#)
- Monitor body weight and food/fluid intake regularly (e.g., weekly).
- At the end of the treatment period, collect blood and tissues for further analysis.

In Vitro LPS-Stimulated TNF- α Secretion in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of **C108297** on lipopolysaccharide (LPS)-stimulated macrophages.[\[1\]](#)

Materials:

- RAW 264.7 macrophage cell line
- DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **C108297**
- Vehicle (e.g., DMSO)
- 96-well cell culture plates
- Mouse TNF- α ELISA kit

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
- Pre-treat the cells with various concentrations of **C108297** or vehicle for 1 hour.
- Stimulate the cells with LPS (e.g., 10 ng/mL) for 4 hours.

- Collect the cell culture supernatant.
- Quantify the concentration of TNF- α in the supernatant using a mouse TNF- α ELISA kit according to the manufacturer's instructions.

Adipose Tissue Macrophage Infiltration Analysis by Immunohistochemistry

This protocol describes the staining of white adipose tissue (WAT) for the macrophage marker F4/80 to assess macrophage infiltration.

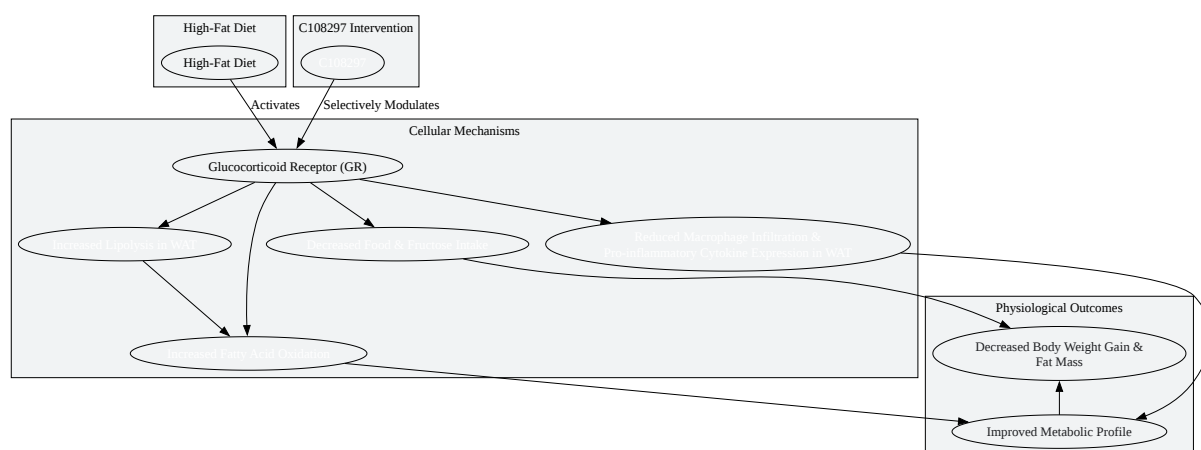
Materials:

- Paraffin-embedded WAT sections
- Xylene
- Ethanol series (100%, 95%, 70%)
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody: anti-F4/80
- Biotinylated secondary antibody
- ABC reagent (Vectastain)
- DAB substrate kit
- Hematoxylin
- Mounting medium

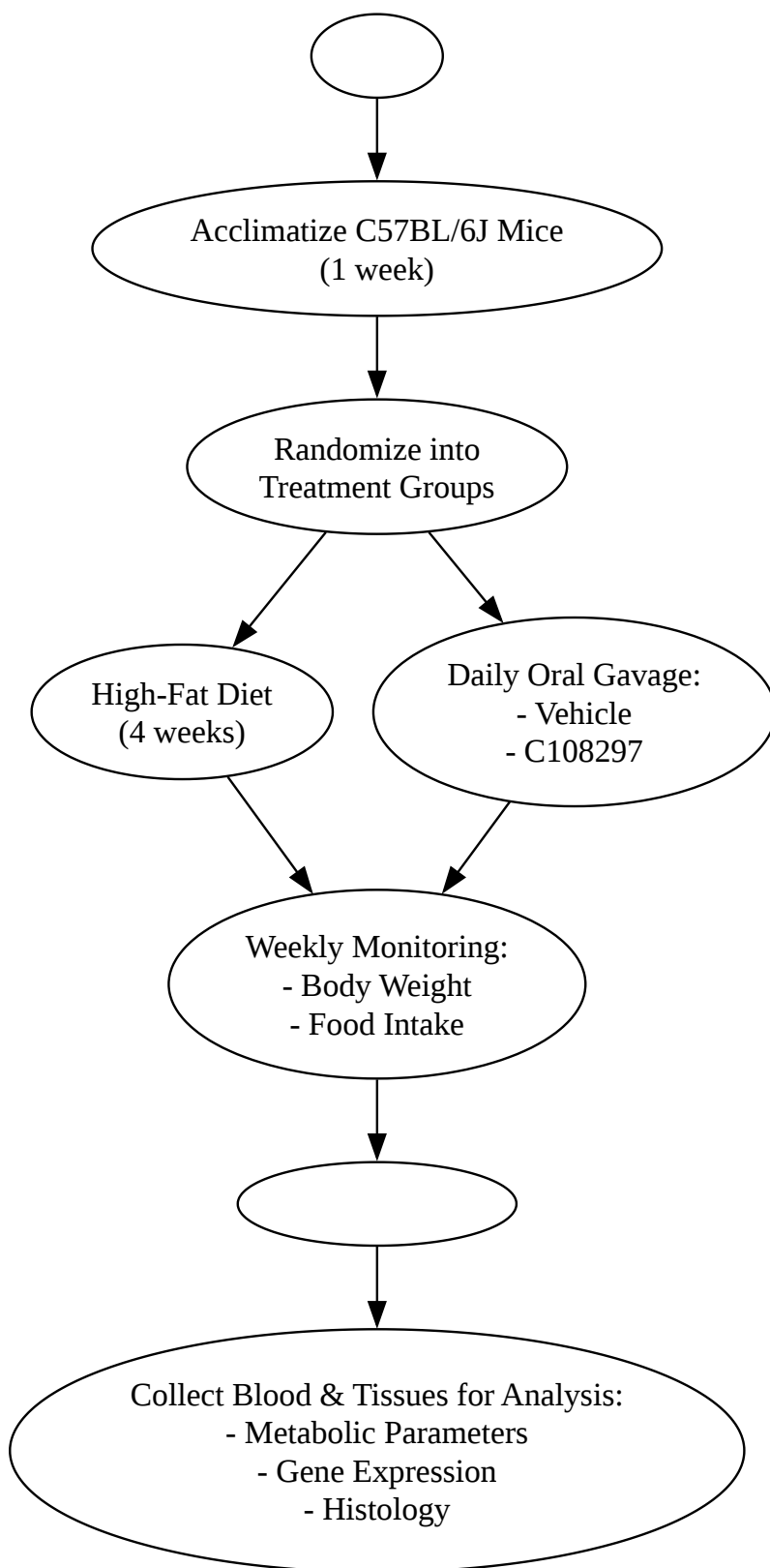
Procedure:

- Deparaffinize and rehydrate the WAT sections by incubating in xylene and a graded series of ethanol.
- Perform antigen retrieval by heating the sections in citrate buffer.
- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
- Block non-specific antibody binding with blocking solution.
- Incubate the sections with the primary anti-F4/80 antibody overnight at 4°C.
- Incubate with a biotinylated secondary antibody.
- Incubate with ABC reagent.
- Develop the signal with DAB substrate.
- Counterstain with hematoxylin.
- Dehydrate the sections and mount with mounting medium.
- Quantify the F4/80-positive area using image analysis software.

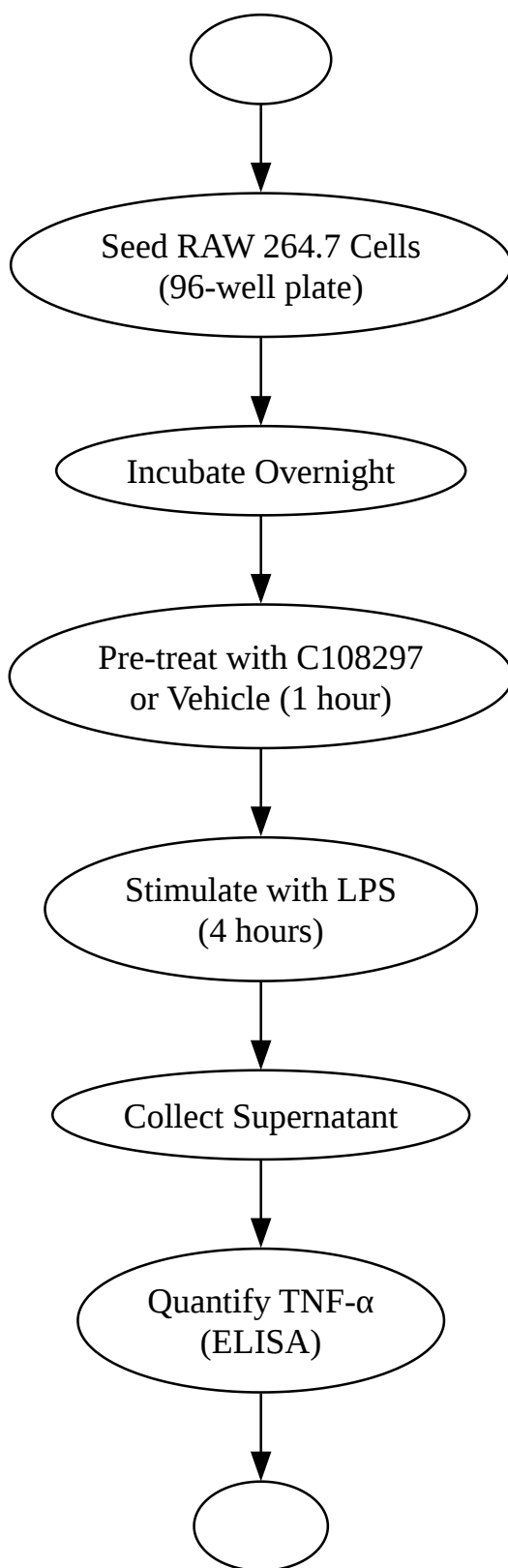
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References

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